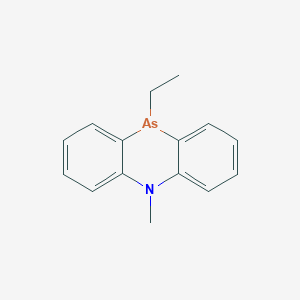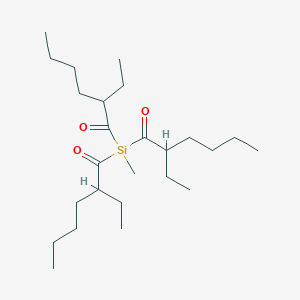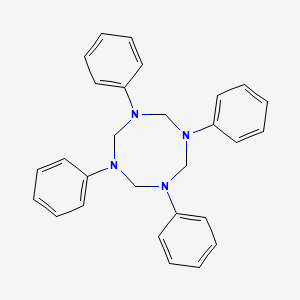
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane is a chemical compound characterized by its unique structure, which includes four phenyl groups attached to a tetrazocane ring
Méthodes De Préparation
The synthesis of 1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane typically involves the reaction of tetrazocane with phenyl-containing reagents under specific conditions. One common method includes the use of phenyl lithium or phenyl magnesium bromide in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial production methods may involve scaling up these laboratory procedures, with additional steps to ensure the consistency and quality of the final product. This might include purification processes such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenyl groups.
Substitution: Substitution reactions can occur when the phenyl groups are replaced by other functional groups using reagents such as halogens or alkylating agents.
Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to ensure the desired products are obtained. Major products from these reactions include various substituted tetrazocane derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential as a bioactive compound, including its interactions with biological macromolecules.
Medicine: There is interest in its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can lead to changes in the activity of these targets, resulting in various biological or chemical effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparaison Avec Des Composés Similaires
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane can be compared with other similar compounds, such as:
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane: Known for its use in energetic materials, this compound has different applications and properties compared to this compound.
1,3,5,7-Tetramethyl-1,3,5,7-tetrazocane: This compound has methyl groups instead of phenyl groups, leading to different chemical reactivity and applications.
1,3,5,7-Tetraphenyladamantane: While structurally similar, this compound has different physical and chemical properties due to the adamantane core.
The uniqueness of this compound lies in its specific structural arrangement and the presence of phenyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
112633-15-5 |
|---|---|
Formule moléculaire |
C28H28N4 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1,3,5,7-tetraphenyl-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C28H28N4/c1-5-13-25(14-6-1)29-21-30(26-15-7-2-8-16-26)23-32(28-19-11-4-12-20-28)24-31(22-29)27-17-9-3-10-18-27/h1-20H,21-24H2 |
Clé InChI |
FZKCTCIBPBFMRW-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN(CN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


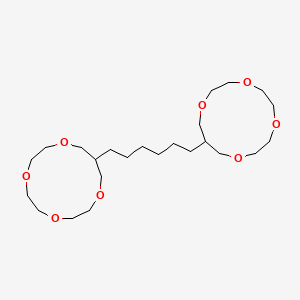

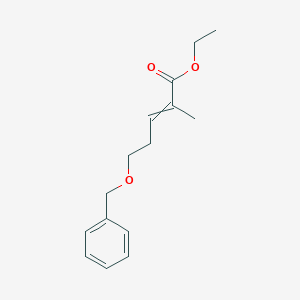
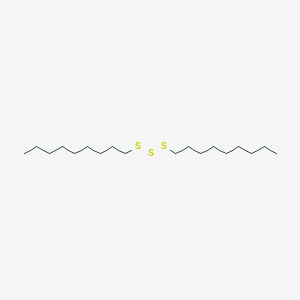
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
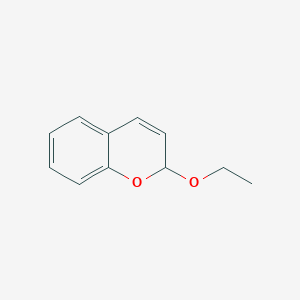


![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
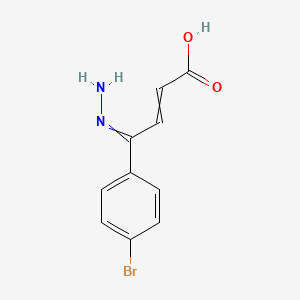
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
